molecular formula C55H98O6 B12416307 1-Palmitoyl-2-arachidonoyl-3-palmitoyl-sn-glycerol-d9

1-Palmitoyl-2-arachidonoyl-3-palmitoyl-sn-glycerol-d9

Cat. No.: B12416307
M. Wt: 864.4 g/mol
InChI Key: HZRYQDLJXVKCCU-DIZBVRQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Palmitoyl-2-arachidonoyl-3-palmitoyl-sn-glycerol-d9 is a deuterium-labeled version of 1-Palmitoyl-2-arachidonoyl-3-palmitoyl-sn-glycerol. This compound is a triacylglycerol, which means it contains three fatty acid chains esterified to a glycerol backbone. The deuterium labeling is used to trace and quantify the compound in various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Palmitoyl-2-arachidonoyl-3-palmitoyl-sn-glycerol-d9 involves the esterification of glycerol with palmitic acid and arachidonic acid. The deuterium labeling is introduced by using deuterated palmitic acid. The reaction typically occurs under anhydrous conditions with a catalyst such as sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The deuterium-labeled compound is often produced in specialized facilities equipped to handle isotopic labeling .

Chemical Reactions Analysis

Types of Reactions: 1-Palmitoyl-2-arachidonoyl-3-palmitoyl-sn-glycerol-d9 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Palmitoyl-2-arachidonoyl-3-palmitoyl-sn-glycerol-d9 involves its incorporation into cellular membranes and lipid droplets. The deuterium labeling allows for precise tracking of the compound within biological systems. The compound interacts with various enzymes and receptors involved in lipid metabolism and signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-Palmitoyl-2-arachidonoyl-3-palmitoyl-sn-glycerol-d9 is unique due to its deuterium labeling, which allows for precise quantification and tracking in scientific studies. This labeling provides valuable insights into lipid metabolism and dynamics that are not possible with non-labeled compounds .

Properties

Molecular Formula

C55H98O6

Molecular Weight

864.4 g/mol

IUPAC Name

[(2S)-1-hexadecanoyloxy-3-(13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoyloxy)propan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C55H98O6/c1-4-7-10-13-16-19-22-25-26-27-28-31-34-37-40-43-46-49-55(58)61-52(50-59-53(56)47-44-41-38-35-32-29-23-20-17-14-11-8-5-2)51-60-54(57)48-45-42-39-36-33-30-24-21-18-15-12-9-6-3/h16,19,25-26,28,31,37,40,52H,4-15,17-18,20-24,27,29-30,32-36,38-39,41-51H2,1-3H3/b19-16-,26-25-,31-28-,40-37-/i2D3,5D2,8D2,11D2/t52-/m1/s1

InChI Key

HZRYQDLJXVKCCU-DIZBVRQHSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC

Origin of Product

United States

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